2-Amino-5-bromo-3,4-dimethylbenzoic acid

Overview

Description

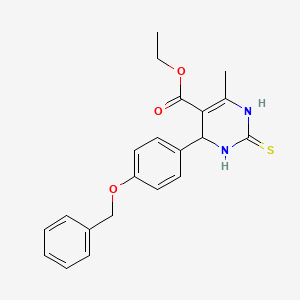

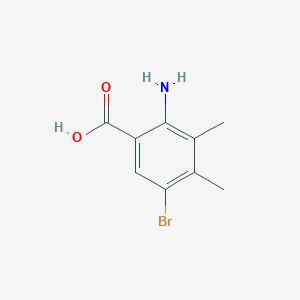

“2-Amino-5-bromo-3,4-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-Amino-5-bromo-3,4-dimethylbenzoic acid” consists of a benzene ring substituted with two methyl groups, an amino group, and a bromo group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Scientific Research Applications

Supramolecular Assembly

2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in the construction of supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions . The structure of these molecular salts can be determined by single-crystal X-ray crystallography .

Nonlinear Optical (NLO) Materials

The compound can be used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals have applications in optoelectronics devices .

Spectroscopic Characterization

The compound can be used in spectroscopic characterization studies. Its molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis can be carried out experimentally and theoretically .

Thermal Analysis

2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in thermal analysis studies. The thermal characteristics of the as-grown crystal can be analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .

Second Order Hyperpolarizability Studies

The compound can be used in studies of second order hyperpolarizability, a property related to the optical nonlinearity of a material .

Synthesis of Polycyclic Azaarenes

2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in the synthesis of polycyclic azaarenes .

Electrophilic Substitution Studies

The introduction of the 2-amino group in the compound facilitates electrophilic substitution of the bromine atom at the 3 and 5 positions, and increases the nucleophilicity at the ring nitrogen atom .

Hydrogen-Bonding Studies

The compound can be used to study the hydrogen-bonding patterns in cocrystals .

Safety and Hazards

properties

IUPAC Name |

2-amino-5-bromo-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIQFVTSAKTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid](/img/structure/B2374674.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)

![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)

![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)